molecular formula C13H15N3O3S B6515871 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one CAS No. 950261-58-2

6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one

Cat. No.: B6515871
CAS No.: 950261-58-2
M. Wt: 293.34 g/mol
InChI Key: BXUUGLJBBFGTBH-UHFFFAOYSA-N
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Description

6-(Piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one (CAS Number: 950261-58-2) is a quinoxaline derivative supplied for research use. With a molecular formula of C13H15N3O3S and a molecular weight of 293.34 g/mol, this compound is a synthetic intermediate of significant interest in medicinal chemistry . This compound is part of the quinoxalin-2(1H)-one class, which has been extensively studied for its antimicrobial potential . Research on closely related 6-sulfonylquinoxalin-2(1H)-one derivatives has demonstrated promising in vitro antibacterial activity against a range of bacterial strains, including multi-drug resistant bacteria (MDRB), with minimum inhibitory concentration (MIC) values reported from 0.97 to 62.5 µg/mL . Furthermore, such derivatives have shown potent inhibitory activity against Staphylococcus aureus DNA gyrase , a key enzymatic target for antibiotics, with IC50 values as low as 10.93 µM, indicating a potential bactericidal mechanism of action . The structural combination of the quinoxaline core with a sulfonamide group makes this compound a valuable scaffold for developing new anti-infective agents and for biochemical target identification studies . Handling Note: This product is intended for research purposes in a laboratory setting only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

6-piperidin-1-ylsulfonyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-13-9-14-12-8-10(4-5-11(12)15-13)20(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUUGLJBBFGTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with piperidine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its quinoxaline core allows for various modifications, making it useful in developing new materials with tailored properties.

Reactivity:
The compound exhibits diverse chemical reactivity, including:

  • Oxidation: Can be oxidized to form quinoxaline N-oxides using agents like hydrogen peroxide.
  • Reduction: Reduction reactions can yield various derivatives when treated with reducing agents such as sodium borohydride.
  • Substitution: Nucleophilic substitution can occur at the quinoxaline core, allowing for the introduction of different functional groups.

Biological Applications

Enzyme Inhibition:
Research indicates that 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one may act as an enzyme inhibitor. Its ability to bind to active sites can inhibit enzyme activity, making it a candidate for developing pharmaceuticals targeting specific biochemical pathways.

Receptor Modulation:
The compound has been investigated for its potential to modulate receptor functions. By binding to receptor sites, it can influence cellular signaling pathways, which is crucial in drug development for various diseases.

Medical Applications

Therapeutic Potential:
6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one is being explored for therapeutic effects in treating conditions such as:

  • Cancer: Its mechanism of action may allow it to interfere with cancer cell proliferation.
  • Neurological Disorders: The compound's interaction with specific receptors may provide benefits in managing neurological conditions.

Industrial Applications

Material Development:
In industrial settings, this compound is utilized in creating new materials with distinct chemical properties. Its unique structure allows for the design of materials that can be tailored for specific applications, such as coatings or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalin-2(1H)-one derivatives are typically functionalized at the C3 position due to its reactivity in C–H bond activation. However, substitutions at C6, such as the piperidine sulfonyl group in 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one, offer distinct structural and functional differences. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Compound Substituent Position/Group Key Features Biological Activity/Applications References
6-(Piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one C6: Piperidine sulfonyl - Electron-withdrawing sulfonyl group enhances stability and electrophilicity.
- Piperidine improves solubility and bioavailability.
Potential kinase/viral inhibition (inferred from analogs).
6-(Morpholinosulfonyl)quinoxalin-2(1H)-one C6: Morpholine sulfonyl - Morpholine sulfonyl group offers similar electronic effects.
- Demonstrated moderate antimicrobial activity against bacterial/fungal strains.
Antibacterial, antifungal
3-Vinylated Quinoxalin-2(1H)-ones C3: Vinyl/alkyl groups - Synthesized via metal-free C–H activation with alkenes.
- Anti-angiogenic, anti-tumor properties.
Anticancer, anti-inflammatory
3-Arylquinoxalin-2(1H)-ones C3: Aryl groups - Prepared via radical arylation using peroxides.
- Broad substrate tolerance.
Material science applications (e.g., semiconductors).
3-Carbamoylquinoxalin-2(1H)-ones C3: Carbamoyl groups - Synthesized via Cu-catalyzed amidation or metal-free methods.
- Bioactive as kinase inhibitors (e.g., c-Met, HCV).
Antiviral, anticancer

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : C6-sulfonyl derivatives (logP ~2.5–3.5) are more polar than C3-alkyl/aryl analogs (logP ~3.5–5.0), impacting membrane permeability .
  • ADMET Profiles : In silico studies on 3-carbamoyl derivatives predict high Caco-2 permeability but low blood-brain barrier penetration, with minimal hepatotoxicity .

Biological Activity

6-(Piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline core structure substituted with a piperidinylsulfonyl group. The synthesis typically involves the reaction of quinoxaline derivatives with piperidine and sulfonyl chloride in the presence of a base such as triethylamine. This reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Antimicrobial Activity

Research indicates that 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives of quinoxaline compounds have shown strong activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like Ciprofloxacin .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that quinoxaline derivatives can inhibit the growth of several cancer cell lines, displaying IC50 values that suggest significant cytotoxicity. Notably, some derivatives have been reported to exhibit dual activity as both anticancer and antimicrobial agents, making them valuable candidates for further development .

The biological activity of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. For example, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism, respectively .
  • Receptor Modulation : The compound may also modulate receptor functions by binding to specific sites on receptors involved in various signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various quinoxaline derivatives, revealing that compounds similar to 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, demonstrating their potential as effective antimicrobial agents .
  • Cytotoxicity Studies : In another study focused on anticancer properties, derivatives exhibited IC50 values greater than 100 μg/mL against normal cells while showing significant inhibitory effects on tumor cell lines, indicating selective toxicity towards cancer cells .
  • Combination Therapies : The compound has been explored for synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Comparison with Similar Compounds

Compound NameCore StructureBiological Activity
6-(Piperidin-1-ylsulfonyl)quinoxalin-2(1H)-oneQuinoxalineAntimicrobial, Anticancer
Quinoxaline DerivativesQuinoxalineVariable activity based on substitution
Piperidine DerivativesPiperidineDifferent core structures affecting reactivity

This table illustrates the unique position of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one within a broader class of compounds, emphasizing its distinctive biological properties due to its specific structural features.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one derivatives?

  • Methodology : The compound can be synthesized via sulfonylation of quinoxalinone precursors. For example, reacting quinoxalin-2(1H)-one with piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the sulfonylated product. Purification typically involves column chromatography, and characterization uses IR, ¹H/¹³C NMR, and mass spectrometry .
  • Key Considerations : Monitor reaction progress via TLC; optimize stoichiometry to avoid over-sulfonylation.

Q. How can researchers confirm the structural integrity of synthesized 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one?

  • Methodology : Use X-ray crystallography for unambiguous confirmation (e.g., single-crystal analysis for bond angles and dihedral twists). For routine verification, combine ¹H/¹³C NMR to identify proton environments and carbonyl/sulfonyl groups, and HRMS for molecular weight validation .
  • Data Interpretation : Compare spectral data with literature values for analogous quinoxalinone derivatives .

Q. What in vitro assays are suitable for initial antibacterial screening of this compound?

  • Methodology : Follow protocols from studies on quinoxalinone derivatives:

Use agar diffusion or broth microdilution (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Include ofloxacin or ciprofloxacin as positive controls .

  • Critical Note : Account for solubility issues by using DMSO as a co-solvent (<2% v/v to avoid cytotoxicity).

Advanced Research Questions

Q. How can C-3 functionalization of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one be achieved for SAR studies?

  • Methodology :

  • Radical Pathways : Use K₂S₂O₈ under metal-free conditions for C-3 arylation with aryl boronic acids (e.g., 4-chlorophenylboronic acid yields 3-chlorophenyl derivatives) .
  • Photoredox Catalysis : Visible-light-mediated trifluoromethylation with CF₃SO₂Na and alkenes (4CzIPN as photocatalyst, air as oxidant) .
    • Optimization : Adjust reaction time (6-12 hours) and stoichiometry (1.5–3.0 equiv. reagents) based on substituent electronic effects .

Q. What strategies resolve contradictions in biological activity data (e.g., variable IC₅₀ values across assays)?

  • Troubleshooting Steps :

Validate assay conditions (e.g., pH, temperature, and cell line/pathogen viability).

Check compound stability under assay conditions (e.g., via HPLC post-incubation).

Compare with structurally validated controls (e.g., 3-trifluoromethyl derivatives with known ALR2 inhibition ).

  • Case Example : Inconsistent ALR2 inhibition may arise from redox interference; include antioxidant activity assays (e.g., DPPH scavenging) to differentiate dual mechanisms .

Q. How can computational modeling guide the design of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one analogs?

  • Approach :

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like aldose reductase (PDB: 1US0) .

Use DFT calculations (e.g., Gaussian 09) to assess electronic effects of substituents on sulfonyl/quinoxalinone moieties .

  • Validation : Correlate computed binding scores with experimental IC₅₀ values for lead optimization .

Methodological Best Practices

  • Safety : Handle sulfonating agents (e.g., piperidine-1-sulfonyl chloride) in a fume hood; use PPE (gloves, goggles) due to acute toxicity risks (Category 4) .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., light intensity in photoredox reactions ).
  • Advanced Characterization : For fluorinated analogs, ¹⁹F NMR provides rapid confirmation of trifluoromethyl group incorporation .

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